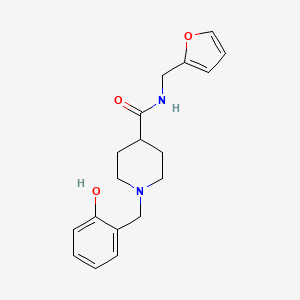
N-(2-furylmethyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2-furylmethyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxamide, also known as FMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMP is a small molecule that belongs to the class of piperidinecarboxamide derivatives.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. This compound has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the migration and invasion of cancer cells. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing the oxidative stress in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-furylmethyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxamide is its high potency and selectivity towards PARP inhibition. This compound has been shown to be effective at low concentrations, which makes it an attractive candidate for further research. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(2-furylmethyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxamide. One of the major directions is to develop more potent and selective PARP inhibitors based on the structure of this compound. Another direction is to improve the solubility and pharmacokinetic properties of this compound to enhance its effectiveness in vivo. This compound can also be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases. The potential applications of this compound in the field of neuroscience and neurodegenerative diseases also need to be explored further.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been shown to have anti-proliferative effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. The mechanism of action of this compound involves the inhibition of PARP and NF-κB. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in the field of cancer research. This compound has been shown to have anti-proliferative effects on cancer cells by inducing apoptosis. This compound has also been shown to inhibit the growth of tumor cells in vivo.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17-6-2-1-4-15(17)13-20-9-7-14(8-10-20)18(22)19-12-16-5-3-11-23-16/h1-6,11,14,21H,7-10,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBAKMSMYPETFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



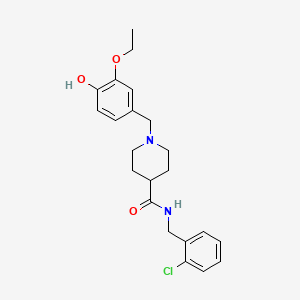
![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)
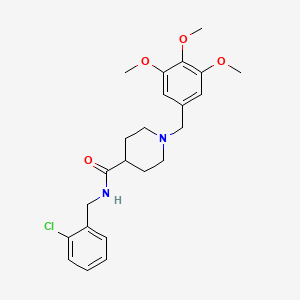
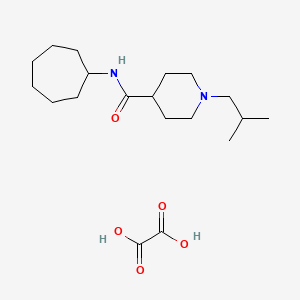

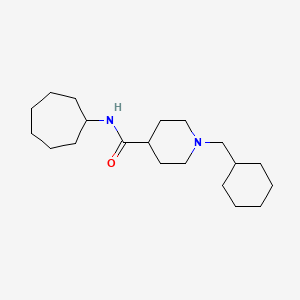

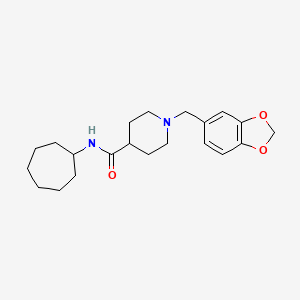
![1-(2-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949621.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3949626.png)
![1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949628.png)
![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949634.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949639.png)
